N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a phenyl group, and a dichloromethylphenoxy moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxyacetamide intermediate: This step involves the reaction of 2,4-dichloro-6-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichloro-6-methylphenoxy)acetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride.
Amidation reaction: The acyl chloride derivative is reacted with 4-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The dichloromethylphenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: Similar in having dichlorophenyl groups but differs in the presence of a ketone instead of a thiophene ring.
2-Fluorodeschloroketamine: Shares structural similarities with the presence of a phenyl group but differs in its pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H16Cl2N2O3S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[4-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16Cl2N2O3S/c1-12-9-13(21)10-16(22)19(12)27-11-18(25)23-14-4-6-15(7-5-14)24-20(26)17-3-2-8-28-17/h2-10H,11H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
KGPSMYKFMANSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl)Cl |
Origin of Product |
United States |
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